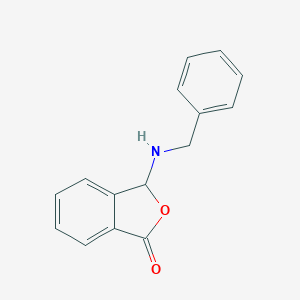![molecular formula C25H20FN3O5S B241890 Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241890.png)
Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the chromeno[2,3-c]pyrrole family, which is known for its diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, several studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. Additionally, this compound has been shown to inhibit the growth and proliferation of various pathogens, including fungi and bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its diverse biological activity. This compound has shown promising anticancer, antifungal, and antibacterial activity, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for research on Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One of the potential directions is to investigate its mechanism of action in more detail to identify specific targets for drug development. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Finally, the synthesis method of this compound could be optimized to improve its scalability for large-scale production.
Synthesis Methods
The synthesis of Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves a multistep process, starting with the reaction of 7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole with methyl benzoate in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Scientific Research Applications
Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has shown promising antifungal and antibacterial activity against various pathogens.
properties
Product Name |
Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
|---|---|
Molecular Formula |
C25H20FN3O5S |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H20FN3O5S/c1-12(2)10-18-27-28-25(35-18)29-20(13-4-6-14(7-5-13)24(32)33-3)19-21(30)16-11-15(26)8-9-17(16)34-22(19)23(29)31/h4-9,11-12,20H,10H2,1-3H3 |
InChI Key |
WLLYKTGURNMLQU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)

![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)
![9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241869.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241875.png)
![1-(3-Isopropoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241880.png)
